molecular formula C24H28N4O2 B11685506 N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11685506
M. Wt: 404.5 g/mol
InChI Key: DOSAXUDEULZBRG-KOEQRZSOSA-N
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Description

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-(dipropylamino)benzaldehyde with 5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and hydrazide-containing molecules. Examples include:

Uniqueness

What sets N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-4-15-28(16-5-2)21-13-11-19(12-14-21)17-25-26-24(29)22-18(3)30-27-23(22)20-9-7-6-8-10-20/h6-14,17H,4-5,15-16H2,1-3H3,(H,26,29)/b25-17+

InChI Key

DOSAXUDEULZBRG-KOEQRZSOSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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